2-Acetoxy-2'-bromobenzophenone

描述

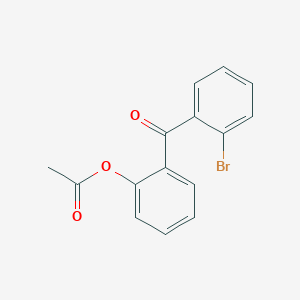

2-Acetoxy-2'-bromobenzophenone is a halogenated benzophenone derivative characterized by an acetoxy group at the 2-position of one benzene ring and a bromine atom at the 2'-position of the adjacent ring. This compound is primarily utilized in organic synthesis and pharmaceutical intermediate production due to its electron-withdrawing substituents, which influence reactivity and stability.

属性

IUPAC Name |

[2-(2-bromobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNDNIATWNDTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641564 | |

| Record name | 2-(2-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-16-8 | |

| Record name | 2-(2-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’-bromobenzophenone typically involves the bromination of 2-acetoxybenzophenone. This can be achieved through the reaction of 2-acetoxybenzophenone with bromine in the presence of a suitable catalyst. The reaction conditions often include maintaining a controlled temperature and using solvents like acetic acid or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Acetoxy-2’-bromobenzophenone may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions

2-Acetoxy-2’-bromobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Photochemical Reactions: It can undergo photochemical reactions to form fluorenones through Pschorr cyclization when exposed to light.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Photochemical Reactions: These reactions require light sources and may involve solvents like benzene or toluene to facilitate the cyclization process.

Major Products Formed

Fluorenones: Formed through photochemical reactions, fluorenones are valuable compounds in organic synthesis and potential pharmaceutical applications.

科学研究应用

2-Acetoxy-2’-bromobenzophenone has several scientific research applications:

Photochemical Synthesis: It is used in the photochemical synthesis of fluorenones, which are important in organic synthesis and pharmaceutical research.

Antioxidant Activity: Bromophenol derivatives related to this compound have shown potent antioxidant activities, suggesting potential use in food preservation and as natural supplements.

Environmental Science: Studies on the thermal oxidation of structurally similar compounds provide insights into the mechanisms of dioxin formation, which is significant for understanding and mitigating environmental pollution.

作用机制

The mechanism of action of 2-Acetoxy-2’-bromobenzophenone in photochemical reactions involves the generation of 2-aroylaryl radicals from 2-bromoarylketones. These radicals undergo Pschorr cyclization when exposed to light, leading to the formation of fluorenones. The presence of substituents like methoxy groups can influence the efficiency of this cyclization process.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 2-Acetoxy-2'-bromobenzophenone, differing in substituent type, position, or halogenation:

Key Observations :

- Halogen Type : Bromine (Br) vs. chlorine (Cl) or iodine (I) alters molecular weight and polarizability. Iodine analogs (e.g., 366.15 g/mol) exhibit higher molecular weights compared to bromine (319.15 g/mol) or chlorine (309.14 g/mol) derivatives, influencing solubility and reactivity.

- Functional Groups: Amino groups (2-NH₂) enhance nucleophilicity, making 2-AMINO-4'-BROMOBENZOPHENONE suitable for coupling reactions in drug synthesis, unlike acetoxy derivatives.

Physicochemical Properties

Melting Points and Stability

- 3-Acetoxy-2'-bromobenzophenone: No melting point reported, but high purity (≥97%) suggests stability under standard conditions.

- 2-ACETOXY-2',3'-DICHLOROBENZOPHENONE: Likely higher melting point due to dual chlorine substituents (electron-withdrawing effects), though data is unavailable.

- 8-Acetyl-labdanolic Acid (Analog): Melting point 131.0–132.8°C, indicating crystalline stability in acetylated diterpenes.

Comparison Insight : Ortho-substituted bromine and acetoxy groups may lower melting points compared to para-substituted or multi-halogenated analogs due to reduced symmetry.

Acetylation Methods

- Labdanolic Acid Derivatives: Acetylation using acetic anhydride, DMAP, and triethylamine at 35–40°C for 72 hours yielded 60% product purity. Similar conditions may apply to this compound, though reaction times could vary with bromine’s steric effects.

- Halogenation Impact : Bromine’s bulkiness may slow acetylation kinetics compared to smaller halogens like chlorine.

Hydrolysis and Functionalization

- 2-AMINO-4'-BROMOBENZOPHENONE: Synthesized via nucleophilic substitution, highlighting bromine’s role as a leaving group in amination reactions.

Research and Application Gaps

- Data Limitations: Melting points, solubility, and detailed spectral data (e.g., NMR, IR) for this compound are absent in the evidence, necessitating extrapolation from analogs.

- Industrial Relevance : Brominated derivatives are pivotal in photopharmacology, but toxicity profiles require further study.

生物活性

2-Acetoxy-2'-bromobenzophenone (CAS No. 890099-16-8) is a member of the benzophenone family, characterized by its unique structure that combines an acetoxy group with a bromobenzophenone moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features:

- Aromatic rings : Contributing to its stability and reactivity.

- Acetoxy group : Potentially involved in various biochemical interactions.

- Bromine substituent : Influencing the compound's biological activity and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its role as a photosensitizer . Upon exposure to ultraviolet (UV) light, the compound can absorb energy, leading to the following outcomes:

- Reactive Oxygen Species (ROS) Generation : The excited state of the molecule can interact with oxygen, producing ROS which can induce oxidative stress in cells.

- Cellular Interaction : The compound can modulate the activity of various proteins and enzymes, potentially altering cellular pathways involved in inflammation and apoptosis.

Antimicrobial Properties

Research indicates that benzophenones, including this compound, exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing antibacterial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.

Research Findings

Several studies have explored the biological activity of this compound:

-

In Vitro Studies :

- A study published in Molecules demonstrated that this compound inhibited COX-1 and COX-2 enzymes effectively, indicating its potential as an anti-inflammatory agent .

- Another investigation highlighted its antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL .

-

Case Studies :

- A case study involving photodynamic therapy illustrated that compounds similar to this compound showed enhanced cytotoxic effects on cancer cells when activated by light exposure .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。